molecular formula C10H9NS B8756599 1-methylquinoline-4(1H)-thione CAS No. 6291-51-6

1-methylquinoline-4(1H)-thione

Cat. No.: B8756599
CAS No.: 6291-51-6
M. Wt: 175.25 g/mol
InChI Key: UHFHXGARFLWEAF-UHFFFAOYSA-N
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Description

Significance of Quinolone and Quinolinethione Scaffolds in Research

Quinolone and quinolinethione scaffolds are of paramount importance in the field of medicinal chemistry. The quinolone framework is a privileged structure, meaning it is a recurring motif in biologically active compounds, including a wide array of pharmaceuticals. nih.govscispace.com Quinolones are well-known for their broad-spectrum antibacterial activity, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov This has led to the development of a major class of antibiotics. nih.gov Beyond their antibacterial prowess, quinoline (B57606) derivatives have been investigated for a multitude of pharmacological activities, including anticancer, antimalarial, antifungal, anti-HIV, and anti-inflammatory properties. nih.govscispace.com

The substitution of the oxygen atom in a quinolone with a sulfur atom to form a quinolinethione can significantly alter the compound's electronic properties and biological activity. The thione group can act as a hydrogen bond acceptor and may participate in coordination with metal ions, opening up avenues for the design of new catalysts and materials. The exploration of quinolinethione derivatives is driven by the potential for discovering novel biological activities and creating compounds with unique physicochemical properties.

Scope and Academic Relevance of 1-Methylquinoline-4(1H)-thione Investigations

The academic interest in this compound stems from its position as a derivative of the significant quinolinethione scaffold. Research into this specific compound allows for a deeper understanding of how N-methylation influences the properties and reactivity of the quinolinethione system. ontosight.ai Investigations into this compound and its analogues often focus on their synthesis, structural characterization, and potential applications.

Spectroscopic studies, X-ray crystallography, and quantum chemical calculations are employed to elucidate the tautomeric equilibrium between the thione and its thiol form (4-mercaptoquinoline). researchgate.net Such fundamental research is crucial for predicting the molecule's behavior in different chemical and biological environments. Furthermore, this compound serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it can be a precursor to various sulfur-containing quinoline derivatives with potential antimicrobial or other biological activities. nih.gov The study of its reactions, such as nucleophilic substitution at the C4-position, provides insights into the chemical reactivity of the quinolinethione core and enables the generation of diverse compound libraries for screening. mdpi.com

Chemical Properties and Research Data

The compound this compound has the molecular formula C₁₀H₉NS and a molecular weight of approximately 173.24 g/mol . ontosight.ai Its structure is well-characterized by various spectroscopic methods.

PropertyData
Molecular FormulaC₁₀H₉NS
Molecular Weight173.24 g/mol
AppearanceSolid

This table displays the basic chemical properties of this compound.

Research has provided detailed spectroscopic data for related compounds, which helps in the structural confirmation of this compound and its derivatives. For example, in the synthesis of 1-methyl-3-(mercapto)quinoline-4(1H)-thione, a related compound, the following spectroscopic data was reported: nih.gov

Spectroscopic Data for 1-Methyl-3-(mercapto)quinoline-4(1H)-thione
¹H-NMR (CDCl₃, 600 MHz) δ (ppm) 4.01 (s, 3H, NCH₃), 7.50–7.54 (m, 1H, H6), 7.54–7.58 (m, 1H, H8), 7.68–7.72 (m, 1H, H7), 8.06 (s, 1H, H2), 8.97–9.01 (m, 1H, H5)
¹³C-NMR (DMSO-d₆, 150.9 MHz) δ (ppm) 42.30 (NCH₃), 116.16 (C8), 126.37 (C6), 126.89 (C3), 130.82 (8a), 131.36 (C7), 131.64 (4a), 132.37 (C5), 133.20 (C2), 134.64 (C4)
IR (KBr, cm⁻¹) νₘₐₓ: 1107 (C=S)
ESI-HRMS Calcd for C₁₀H₁₀NS₂ ([M + H]⁺) 208.0254
ESI-HRMS Found 208.0254

This table presents the detailed spectroscopic data for a closely related derivative of this compound. nih.gov

Synthesis and Reactivity

The synthesis of quinolinethiones often involves the thionation of the corresponding quinolone. A common reagent for this transformation is phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like pyridine. mdpi.com For instance, the reaction of a quinolone with P₄S₁₀ under reflux conditions can yield the desired quinolinethione. mdpi.com

The reactivity of this compound is of significant interest. The thione group can undergo various reactions, including S-alkylation and oxidation. For example, 1-methyl-3-mercaptoquinoline-4(1H)-thione, a derivative of the title compound, can be oxidized to form a disulfide, di(this compound-3-yl) disulfide, by bubbling air through its solution in DMF or by reaction with iodine. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6291-51-6

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

1-methylquinoline-4-thione

InChI

InChI=1S/C10H9NS/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3

InChI Key

UHFHXGARFLWEAF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=S)C2=CC=CC=C21

solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches

Direct synthesis approaches are centered on the conversion of a suitable quinoline (B57606) precursor into the target thione. These methods often involve thionation of the corresponding carbonyl analogue or nucleophilic substitution reactions.

Thionation Reactions

The most common direct approach for synthesizing 1-methylquinoline-4(1H)-thione is the thionation of its oxygen analogue, 1-methylquinolin-4(1H)-one. This reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom using a thionating agent. The choice of reagent is critical as it influences reaction conditions, yield, and compatibility with other functional groups.

Phosphorus pentasulfide (P₄S₁₀) is a classical and powerful thionating agent widely employed in organic synthesis. researchgate.net The reaction typically involves heating the carbonyl compound with P₄S₁₀ in a high-boiling inert solvent such as pyridine, toluene (B28343), or xylene. organic-chemistry.orgsemanticscholar.org However, reactions using P₄S₁₀ alone often necessitate high temperatures and can sometimes result in lower yields or the formation of side products. organic-chemistry.orgnih.gov

To enhance the reactivity and mildness of P₄S₁₀, it can be used in combination with other reagents. A significant improvement is the use of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO). researchgate.netaudreyli.comnih.gov This combination efficiently converts ketones, amides, and esters to their corresponding thio-derivatives under milder conditions than P₄S₁₀ alone. nih.gov The P₄S₁₀/HMDO reagent system offers yields that are often comparable or superior to those obtained with other thionating agents and simplifies the purification process, as byproducts can be removed by hydrolytic workup or simple filtration. audreyli.comnih.gov

Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has emerged as a popular alternative to P₄S₁₀ for thionation reactions. wikipedia.orgchemicalbook.comsantiago-lab.com It is generally considered a milder and more convenient reagent, allowing for the preparation of thioketones and other thiocarbonyl compounds in good yields under less harsh conditions. organic-chemistry.orgnih.gov

The key difference in reactivity stems from their mechanism. In solution, Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide intermediate, which is the active thionating species. organic-chemistry.orgwikipedia.orgchemicalbook.com This intermediate readily reacts with carbonyl groups to form a transient thiaoxaphosphetane ring, which then fragments to yield the desired thiocarbonyl and a stable phosphorus-oxygen byproduct. organic-chemistry.orgsantiago-lab.com

The following table provides a general comparison between P₄S₁₀ and Lawesson's Reagent for the thionation of carbonyl compounds.

FeaturePhosphorus Pentasulfide (P₄S₁₀)Lawesson's Reagent (LR)
Reactivity High, can be aggressiveMild and often more selective organic-chemistry.orgnih.gov
Reaction Conditions Typically requires high temperatures (e.g., refluxing toluene/xylene) organic-chemistry.orgMilder temperatures are often sufficient santiago-lab.com
Solubility Poorly soluble in many organic solvents scholaris.caMore soluble in common organic solvents like toluene and THF
Yields Can be variable; sometimes lower for sensitive substrates nih.govGenerally provides good to excellent yields organic-chemistry.org
Workup Can be complexByproducts are often easier to remove chromatographically
Modern Variations Use with HMDO (P₄S₁₀/HMDO) improves reactivity and simplifies workup audreyli.comnih.govFluorous versions of LR have been developed for easier separation organic-chemistry.org

For the synthesis of quinoline-thiones, Lawesson's reagent is often preferred as it can provide higher yields and cleaner reactions compared to P₄S₁₀, especially when dealing with complex or sensitive substrates. nih.govresearchgate.net

Cyclization Reactions of Precursors

An alternative to modifying a pre-formed quinoline ring is to construct the ring system from acyclic precursors in a way that directly yields the thione. This approach builds the heterocyclic core and incorporates the sulfur atom in a single synthetic sequence.

A notable example is the base-promoted synthesis of quinoline-4(1H)-thiones from o-alkynylanilines and aroyl isothiocyanates. figshare.com In this method, the starting o-alkynylaniline reacts with an aroyl isothiocyanate to generate an o-alkynylthiourea intermediate in situ. This intermediate then undergoes a base-promoted 6-exo-dig sulfur cyclization, followed by a rearrangement, to afford the final quinoline-4(1H)-thione product. figshare.com This strategy is advantageous as it builds the desired heterocyclic system with the thiocarbonyl group already in place.

Reactions with Sulfur-Containing Reagents

This compound can also be synthesized by reacting a quinoline derivative containing a suitable leaving group at the 4-position with a sulfur nucleophile.

One such method involves the reaction of a 4-chloroquinoline (B167314) derivative with a sulfur-containing reagent like thiourea (B124793). For instance, 2,4-dichloro-8-methylquinoline (B1596889) has been shown to react with a 1:1 molar ratio of thiourea in boiling ethanol (B145695) to produce 4-chloro-8-methylquinoline-2(1H)-thione. researchgate.netmdpi.com A similar principle could be applied where a 4-chloro-1-methylquinolinium salt is reacted with a sulfur source to introduce the thione functionality at the C4 position. Another approach involves the reaction of quinolines with elemental sulfur. For example, certain dihydroquinolines can be refluxed in dimethylformamide (DMF) with an excess of elemental sulfur to yield dithiolo[3,4-c]quinoline-1-thione derivatives, demonstrating the direct use of sulfur for creating thiocarbonyl groups on a quinoline framework. nih.gov

Precursor-Based Synthesis Strategies

These methods typically involve the cyclization of aniline (B41778) derivatives. To obtain the specific N-methylated precursor, one would start with an N-methylaniline derivative. Key established routes include:

Gould-Jacobs Reaction: This method involves the reaction of an aniline (e.g., N-methylaniline) with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative, which exists in tautomeric equilibrium with the quinolin-4-one form. mdpi.com

Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester. Depending on the reaction conditions (kinetic vs. thermodynamic control), this can lead to either quinolin-4-one or quinolin-2-one products. mdpi.com

Once the 1-methylquinolin-4(1H)-one precursor is synthesized via one of these established cyclization strategies, it can then be subjected to the thionation reactions described in section 2.1.1 to yield this compound.

Conversion from Halogenated Quinoline Derivatives

The synthesis of quinoline-thiones from halogenated quinolines is a common and effective strategy. While direct synthesis of this compound is not extensively detailed, analogous compounds provide a clear blueprint for this transformation. For instance, the conversion of a 4-chloro-quinoline derivative to its corresponding thione can be achieved through thionation agents. One established method involves heating a 4-chloro-quinolinone with phosphorus pentasulfide (P₄S₁₀) to replace the carbonyl oxygen with sulfur. However, this method can sometimes result in low yields mdpi.com.

A more efficient pathway often involves the use of thio-containing reagents on activated quinoline systems, as will be discussed in the following section. The general principle relies on the displacement of a halide at the C4 position with a sulfur nucleophile.

Reaction of Dichloroquinolines with Thio-containing Reagents (e.g., Thiourea)

A more successful and higher-yielding method for producing quinoline-thiones involves the reaction of dichloroquinolines with thio-containing reagents like thiourea. This approach has been demonstrated in the synthesis of analogous compounds such as 4-chloro-8-methylquinoline-2(1H)-thione. In a typical procedure, a 2,4-dichloroquinoline (B42001) derivative is reacted with a 1:1 molar ratio of thiourea in a suitable solvent, such as boiling ethanol mdpi.com. This reaction selectively targets one of the chloro positions, leading to the formation of the corresponding quinoline-thione in fair yield mdpi.com. Increasing the molar ratio of thiourea and using a higher-boiling solvent like dimethylformamide (DMF) can lead to further substitution, yielding sulfanylquinoline-thiones mdpi.com.

Table 1: Synthesis of a Quinoline-Thione from a Dichloroquinoline Derivative

Starting Material Reagent Solvent Product Yield Reference

Derivatization and Chemical Reactivity Studies

The this compound moiety, particularly when bearing a leaving group at the C4 position (such as a chloro group in its precursor), is highly susceptible to nucleophilic attack. This reactivity allows for a wide range of derivatization studies, introducing various functional groups at this position.

Nucleophilic Substitution Reactions at C4 Position

The electron-withdrawing nature of the quinoline ring system activates the C4 position, making it a prime site for nucleophilic substitution. This allows for the introduction of nitrogen-based nucleophiles, leading to hydrazinated, azidated, and aminated derivatives.

The reaction of 4-chloro-quinoline-thiones with hydrazine (B178648) hydrate (B1144303) is a direct method for introducing a hydrazino group at the C4 position. Studies on analogous compounds show that heating a 4-chloro-quinolinethione with hydrazine hydrate in ethanol results in the successful displacement of the chlorine atom to yield the corresponding 4-hydrazino-quinoline-thione mdpi.comresearchgate.net. This transformation provides a key intermediate for the synthesis of more complex heterocyclic systems mdpi.com.

Table 2: Hydrazination of a 4-Chloro-Quinolinethione Derivative

Starting Material Reagent Solvent Product Reference

Azidation at the C4 position is readily achieved by reacting a 4-chloro-quinoline-thione with sodium azide. This nucleophilic substitution reaction furnishes the corresponding 4-azido-quinoline-thione mdpi.com. The azido (B1232118) group is a versatile functional group that can be used for further synthetic transformations, such as the synthesis of amino derivatives or the construction of fused tetrazole ring systems mdpi.com. Interestingly, the same azido compound can also be prepared by treating the 4-hydrazino derivative with nitrous acid mdpi.com.

Table 3: Azidation of a 4-Chloro-Quinolinethione Derivative

Starting Material Reagent Product Reference
4-chloro-8-methylquinoline-2(1H)-thione Sodium Azide 4-azido-8-methylquinoline-2(1H)-thione mdpi.com

The synthesis of 4-amino-quinoline-thiones can be accomplished from the 4-azido derivatives. A common method involves the reaction of the 4-azido-quinoline-thione with triphenylphosphine (B44618) in a solvent like boiling benzene (B151609) mdpi.com. This reaction forms a phosphazene intermediate, which is not typically isolated but is directly subjected to acid hydrolysis to yield the desired 4-amino-quinoline-thione mdpi.com. This two-step process provides an effective route to introduce an amino group at the C4 position, a key structural motif in many biologically active molecules mdpi.comresearchgate.net.

Table 4: Amination of a 4-Azido-Quinolinethione Derivative

Starting Material Reagents Intermediate Product Reference
Reactions with Thiols yielding Alkyl(or Phenyl)thio Analogues

While direct studies on the reaction of this compound with thiols are not extensively documented, the reactivity of analogous quinolinethione systems provides significant insights. For instance, research on 4-chloro-8-methylquinoline-2(1H)-thione has demonstrated its successful reaction with various thiols, such as ethanethiol, butanethiol, and thiophenol. These reactions typically proceed in the presence of a base, like sodium ethoxide in ethanol, and yield the corresponding 4-alkyl(or phenyl)thio derivatives. This transformation underscores the nucleophilic character of the thiol sulfur and the susceptibility of the quinoline ring to substitution, suggesting a similar reactivity pattern for this compound.

The general reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon atom at the 4-position of the quinoline ring, displacing a suitable leaving group. In the case of this compound, the thione group itself would likely be converted to the more reactive thiol tautomer under basic conditions, facilitating the reaction.

Table 1: Examples of Reactions of a Quinolinethione Analog with Thiols

Starting MaterialThiol ReagentProduct
4-chloro-8-methylquinoline-2(1H)-thioneEthanethiol4-(Ethylthio)-8-methylquinoline-2(1H)-thione
4-chloro-8-methylquinoline-2(1H)-thioneButanethiol4-(Butylthio)-8-methylquinoline-2(1H)-thione
4-chloro-8-methylquinoline-2(1H)-thioneThiophenol4-(Phenylthio)-8-methylquinoline-2(1H)-thione

Alkylation Reactions at the Thione Sulfur Atom

The alkylation of heterocyclic thiones is a well-established synthetic transformation, and this compound is expected to readily undergo S-alkylation. The sulfur atom of the thione group is a soft nucleophile and reacts efficiently with soft electrophiles like alkyl halides. Studies on similar quinolinethione and quinazolinethione systems have shown that alkylation predominantly occurs at the sulfur atom, leading to the formation of S-alkylated products.

For example, the alkylation of 2-methylquinazoline-4-thione has been shown to yield either N-alkylation or S-alkylation products depending on the reaction conditions, such as the nature of the alkylating agent, solvent, and temperature. Harder alkylating agents and polar aprotic solvents may favor N-alkylation, while softer alkylating agents and less polar solvents typically lead to S-alkylation. In the case of this compound, the presence of the methyl group on the nitrogen atom (N-1) precludes further N-alkylation at that position, thus strongly favoring S-alkylation.

Common alkylating agents used in these reactions include alkyl iodides (e.g., methyl iodide, ethyl iodide) and alkyl bromides. The reaction is typically carried out in the presence of a base to deprotonate the thione, forming a highly nucleophilic thiolate anion which then attacks the alkyl halide in an SN2 reaction.

Table 2: Expected Products from S-Alkylation of this compound

Alkylating AgentExpected Product
Methyl Iodide4-(Methylthio)-1-methylquinolinium iodide
Ethyl Bromide4-(Ethylthio)-1-methylquinolinium bromide
Benzyl Chloride4-(Benzylthio)-1-methylquinolinium chloride

Formation of Sulfide (B99878) and Disulfide Derivatives

The thione functionality in this compound serves as a precursor for the synthesis of various sulfide and disulfide derivatives. The formation of simple sulfides is achieved through the S-alkylation reactions discussed in the previous section.

Furthermore, more complex sulfide structures, such as dithioloquinolines, have been synthesized from dihydroquinoline precursors by heating with elemental sulfur. This suggests that under forcing conditions, the quinoline scaffold can be further sulfurized.

Halogenation Reactivity (e.g., Bromination)

The halogenation of quinoline derivatives is a key method for functionalization of the heterocyclic ring. The reactivity and regioselectivity of halogenation are influenced by the substituents present on the ring. For quinolin-4(1H)-ones, which are structurally related to this compound, bromination has been studied. The outcome of the bromination of 2-methylquinolin-4(1H)-ones, for instance, is dependent on the nature of the substituent at the C-3 position. Bromination can occur at the methyl group at C-2 or at positions C-3 and C-6 of the quinoline ring.

In the case of this compound, the electron-donating nature of the sulfur atom (in the thiol tautomer) and the nitrogen atom would activate the quinoline ring towards electrophilic substitution. However, the thione group itself can also react with halogens. The specific outcome of the bromination of this compound would likely depend on the reaction conditions. Electrophilic aromatic substitution on the benzene ring portion of the quinoline is a probable pathway, with the positions ortho and para to the activating nitrogen and sulfur groups being favored. Alternatively, oxidative addition to the sulfur atom could occur. Without direct experimental data for this specific compound, predictions are based on the established reactivity of similar quinoline systems.

Table 3: Potential Bromination Products of Quinoline Analogs

Starting MaterialBrominating AgentPosition(s) of Bromination
2-methylquinolin-4(1H)-one (unsubstituted at C-3)BromineC-3 and C-6
3-benzyl-2-methylquinolin-4(1H)-oneBromineMethyl group at C-2
1,2,3,4-TetrahydroquinolineBromineC-6 and C-8

Tautomerism and Isomerism Investigations

Thione-Thiol Tautomerism Dynamics

The tautomerism in 1-methylquinoline-4(1H)-thione involves the migration of a proton between the nitrogen and sulfur atoms, leading to two distinct forms: the thione (thiolactam) and the thiol (thiolactim) tautomer. The thione form possesses a carbon-sulfur double bond (C=S) and a hydrogen atom on the nitrogen, while the thiol form is characterized by a carbon-sulfur single bond with a proton on the sulfur (S-H) and a carbon-nitrogen double bond within the quinoline (B57606) ring system.

Equilibrium Studies (Thiolactam-Thiolactim Equilibrium)

Direct equilibrium studies for this compound are not extensively documented in the literature. However, valuable insights can be drawn from analogous compounds. For instance, studies on 4-chloro-8-methylquinoline-2(1H)-thione have revealed the existence of a thiolactam-thiolactim equilibrium in solution. In dimethyl sulfoxide (B87167) (DMSO), it was found that the thiolactam (thione) form is the predominant tautomer, with a reported thione to thiol ratio of 3:2 mdpi.com. This suggests that for N-substituted quinolinethiones, the thione form is a significant, and often major, contributor to the tautomeric mixture in solution. The position of this equilibrium is a delicate balance of electronic and steric effects, as well as external factors such as the solvent.

Influence of Solvent on Tautomeric Equilibrium

The nature of the solvent plays a crucial role in determining the position of the thione-thiol tautomeric equilibrium. The thione tautomer is generally more polar than the thiol tautomer due to the presence of the C=S double bond. Consequently, polar solvents are expected to stabilize the thione form to a greater extent through dipole-dipole interactions and hydrogen bonding.

Solvent PolarityPredominant TautomerRationale
High (e.g., DMSO, water, ethanol)ThioneStabilization of the more polar C=S bond.
Low (e.g., cyclohexane, benzene)ThiolReduced stabilization of the polar thione form, favoring the less polar thiol.

This table provides a generalized prediction based on established principles of tautomerism.

Studies on various heterocyclic thiones have consistently shown that an increase in solvent polarity favors the thione tautomer nih.govnih.govmdpi.comscispace.comresearchgate.net. For example, in mercaptopyridines and mercaptopyrimidines, the tautomeric equilibrium shifts almost exclusively toward the thione form in polar protic solvents like ethanol (B145695) and water researchgate.net. It is therefore anticipated that this compound will exhibit a higher proportion of the thione tautomer in more polar solvents.

Gas Phase Tautomerism and Isomer Preponderance

In the absence of solvent interactions, the intrinsic stability of the tautomers dictates the equilibrium in the gas phase. For the analogous N-methyl-2-pyridone and N-methyl-4-pyridone systems, it has been observed that the keto (oxo) form is more stabilized in the condensed phase compared to the gas phase scispace.com. By analogy, it is plausible that the thione form of this compound is less favored in the gas phase, where the aromaticity of the thiol form might contribute to its increased stability. Computational studies on related 4-hydroxyquinoline (B1666331) derivatives have also suggested a greater stability of the enol (analogous to thiol) form in the gas phase researchgate.net. Therefore, the thiol tautomer of this compound is likely to be more preponderant in the gas phase.

Solid State Tautomerism

In the solid state, crystal packing forces and intermolecular interactions often favor a single, more stable tautomer. X-ray crystallographic studies of related N-methylated quinolone derivatives provide strong evidence for the predominant tautomer in the solid state. For instance, the crystal structure of methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate confirms its existence in the oxo (keto) form mdpi.com. This is analogous to the thione form. Furthermore, for 4-amino-3-methyl-1,2,4-Δ2-triazoline-5-thione, the thione form is present in the solid state, while the thiol form is prevalent in solution scispace.com. Based on these analogies, it is highly probable that this compound exists predominantly, if not exclusively, as the thione tautomer in the solid crystalline state.

Photoinduced and Thermally Induced Tautomerization Processes

Structural Stabilization Through Methylation

The presence of a methyl group on the nitrogen atom at position 1 has a profound effect on the tautomeric possibilities of the quinoline-4-thione scaffold. In the absence of this N-alkylation, the compound could also exist in a tautomeric equilibrium with 4-mercaptoquinoline, where the proton resides on the nitrogen of the quinoline ring.

The N-methylation effectively "locks" the molecule, preventing this alternative tautomerism and restricting the dynamic equilibrium to the thione-thiol forms. This substitution ensures that the electronic and chemical properties of the compound are defined by the interplay between the thione and thiol tautomers. The methyl group, being an electron-donating group, can also influence the electron density distribution within the quinoline ring system, which in turn can subtly affect the position of the thione-thiol equilibrium. However, the primary role of N-methylation in this context is the prevention of proton migration to other positions in the heterocyclic ring, thereby stabilizing the thione-thiol tautomeric system.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of 1-methylquinoline-4(1H)-thione. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom, confirms the N-methylation, and allows for the investigation of dynamic processes such as tautomerization.

The ¹H NMR spectrum is used to confirm the presence of all protons and their respective neighboring environments within the molecule. The spectrum is expected to show distinct signals for the N-methyl protons and the seven protons on the quinoline (B57606) ring system. The chemical shift of the N-methyl group (N-CH₃) is anticipated to appear as a singlet in the range of δ 3.5-4.2 ppm, based on data from analogous N-methylated quinolone and quinolinethione systems mdpi.com. The aromatic protons (H2, H3, H5, H6, H7, H8) would resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, with their exact shifts and coupling patterns determined by their position on the heterocyclic and benzene (B151609) rings.

A key aspect of the ¹H NMR analysis is the study of proton exchange to investigate the thione-thiol tautomerism. The compound can exist in equilibrium with its thiol tautomer, 4-mercapto-1-methylquinolinium. The thiol form possesses an S-H proton, which is exchangeable. This exchange can be readily detected by adding a few drops of deuterium (B1214612) oxide (D₂O) to the NMR sample. The labile S-H proton will exchange with deuterium, causing its corresponding signal in the ¹H NMR spectrum to disappear or significantly diminish openochem.orgresearchgate.net. This D₂O exchange experiment is a definitive method for identifying the presence of the thiol tautomer and assigning the S-H proton signal openochem.org. The position of exchangeable proton signals can be highly variable, depending on factors like solvent, concentration, and temperature researchgate.netacdlabs.com.

Expected ¹H NMR Chemical Shifts for this compound
ProtonExpected Chemical Shift (ppm)MultiplicityNotes
N-CH₃~ 3.5 - 4.2Singlet (s)Confirms N-methylation.
H2, H3~ 7.0 - 8.5Doublet (d)Part of the pyridinethione ring.
H5, H6, H7, H8~ 7.5 - 9.0Multiplets (m)Protons on the benzene ring portion.
S-H (thiol tautomer)VariableBroad Singlet (br s)Signal disappears upon D₂O exchange.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom produces a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment bhu.ac.inlibretexts.org. For this compound, ten distinct signals are expected, corresponding to the nine carbons of the quinoline core and the one carbon of the N-methyl group.

The chemical shift of the C4 carbon is particularly diagnostic for determining the predominant tautomeric form. In the thione form, the C4 carbon is part of a thiocarbonyl group (C=S). Carbons in C=S bonds are typically deshielded and resonate at a very high chemical shift (far downfield), often in the range of δ 190-220 ppm oregonstate.edu. In related dithiolo-quinoline-thione derivatives, the C=S carbon signal has been observed at approximately 211 ppm mdpi.com. Conversely, in the thiol tautomer, the C4 carbon is an aromatic carbon bonded to a sulfur atom (C-S). Its signal would appear much further upfield, within the typical aromatic region of δ 110-150 ppm libretexts.orgoregonstate.edu. Therefore, the position of the C4 signal is a clear indicator of the thione-thiol equilibrium's position. The N-methyl carbon is expected to resonate around δ 35-45 ppm mdpi.com.

Expected ¹³C NMR Chemical Shifts for Tautomers of this compound
CarbonExpected Shift (Thione form) (ppm)Expected Shift (Thiol form) (ppm)Notes
C=S (C4)~ 190 - 215-Highly deshielded; characteristic of the thione group.
C-S (C4)-~ 130 - 150Within the aromatic region; characteristic of the thiol form.
Aromatic Carbons~ 115 - 150~ 115 - 150Represents the remaining sp² carbons of the quinoline ring.
N-CH₃~ 35 - 45~ 35 - 45Aliphatic carbon attached to nitrogen.

NMR spectroscopy is an ideal technique for monitoring the dynamic equilibrium between the this compound and the 4-mercapto-1-methylquinolinium tautomers encyclopedia.pubnih.gov. The extent and rate of this isomerization can be influenced by solvent, temperature, and pH.

Depending on the rate of exchange between the two forms, the NMR spectrum will exhibit different characteristics. If the tautomerization is slow on the NMR timescale, separate sets of signals for each tautomer will be visible in the spectrum. The relative integration of these signals can be used to determine the equilibrium constant. If the exchange is fast, a single set of time-averaged signals will be observed, with chemical shifts representing the weighted average of the two forms. By changing the experimental conditions (e.g., lowering the temperature to slow the exchange), it may be possible to resolve the individual signals from the averaged ones. This allows for a detailed thermodynamic and kinetic analysis of the isomerization process nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, IR spectroscopy is instrumental in identifying key vibrational modes associated with the thione and potential thiol groups, and in analyzing the effects of intermolecular interactions in different physical states.

The IR spectrum of this compound will be dominated by vibrations of the quinoline ring and the N-methyl group. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region, while C-C and C-N stretching vibrations within the ring system appear in the 1400-1650 cm⁻¹ range mdpi.comresearchgate.net.

The most diagnostic bands for characterizing the tautomeric equilibrium are those related to the sulfur-containing functional group.

S-H Stretch: The presence of the thiol tautomer would give rise to a weak S-H stretching band. This absorption is typically found in the range of 2500-2700 cm⁻¹. In a related thioxoquinoline compound, this band was noted at 2730 cm⁻¹ researchgate.net. Its detection would be strong evidence for the existence of the thiol form.

C=S Stretch: The thiocarbonyl (C=S) stretching vibration is more complex. It is often weak and can be coupled with other vibrations, making it difficult to assign definitively. It is generally expected to appear in the 1000-1250 cm⁻¹ region.

Comparing the IR spectra of this compound in the solid state (e.g., as a KBr pellet or thin film) and in solution can reveal information about intermolecular interactions researchgate.netorgchemboulder.com.

Solid State: In the crystalline or solid phase, molecules are in close proximity, allowing for strong intermolecular forces like hydrogen bonding (e.g., S-H···N) or dipole-dipole interactions involving the C=S group. Such interactions restrict vibrational motion, which can cause absorption bands to shift in frequency (usually to lower wavenumbers for stretching modes involved in H-bonding) and change in shape (often becoming broader) researchgate.netuc.pt. For example, if the thiol tautomer is present in the solid state, the S-H stretching band would likely be broadened and shifted to a lower frequency compared to the gas phase or a dilute solution in a non-polar solvent.

Solution Phase: In solution, the nature of the solvent plays a critical role. In non-polar solvents, intermolecular interactions are minimized, and the spectrum may resemble that of an isolated molecule. In polar or hydrogen-bonding solvents, solute-solvent interactions will influence the vibrational frequencies. Comparing spectra in different solvents can help to elucidate the nature and strength of these intermolecular forces. For instance, the position of the C=S stretching vibration can be sensitive to solvent polarity. The comparison of spectra from the solid state and various solutions provides insight into the molecular arrangement and bonding in the condensed phase researchgate.netastrochem.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the absorption and emission properties are dictated by the extended π-conjugated system of the quinoline core, which is further influenced by the thione group.

While specific, detailed experimental spectra for this compound are not extensively reported in publicly accessible literature, the behavior of related quinoline derivatives allows for an informed characterization researchgate.net. The core quinoline structure is known to exhibit strong UV absorption nist.gov. The introduction of the thione group (C=S) at the 4-position, in conjugation with the aromatic system, is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to its oxygen analogue, 1-methylquinolin-4(1H)-one. This is due to the lower electronegativity and higher polarizability of sulfur, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The absorption spectrum is anticipated to display characteristic bands corresponding to π → π* and n → π* transitions. The intense bands at shorter wavelengths are typically assigned to π → π* transitions within the aromatic system, while a weaker, lower-energy band at longer wavelengths is characteristic of the n → π* transition of the thione group. The solvent environment can influence the position of these bands; polar solvents may cause a blue shift (hypsochromic shift) of the n → π* transition.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

Transition Type Expected Wavelength Range (nm) Relative Intensity Notes
π → π* 250 - 350 High Associated with the quinoline aromatic system.

The electronic transitions in this compound involve the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. Quantum-chemical simulations on related structures suggest that the HOMO is often localized on the sulfur atom and parts of the quinoline ring, while the LUMO is distributed over the conjugated system researchgate.net.

The primary electronic transitions are:

π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the delocalized system of the quinoline ring.

n → π transitions:* This lower-energy transition involves the excitation of a non-bonding electron from the sulfur atom of the thione group to a π* anti-bonding orbital of the conjugated system.

Energy transfer studies, such as Förster Resonance Energy Transfer (FRET), would be possible if the emission spectrum of a suitable donor molecule overlaps with the absorption spectrum of this compound. However, specific studies demonstrating this for this compound are not documented.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation pathways of a molecule, aiding in its structural confirmation.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ due to the stability of the aromatic quinoline system. The molecular weight of this compound is 175.25 g/mol .

Based on the fragmentation patterns of related quinolinethiones and N-methyl quinolones, a plausible fragmentation pathway can be proposed mdpi.comnist.gov. Key fragmentation steps would likely involve the loss of small, stable neutral molecules or radicals.

A primary fragmentation pathway for the oxygen analogue, 1-methyl-4(1H)-quinolinone (MW 159.18), involves the loss of a hydrogen radical followed by the elimination of carbon monoxide (CO) nist.gov. By analogy, the thione derivative could undergo a similar process, involving the loss of a hydrogen radical followed by the elimination of carbon monosulfide (CS). Another potential fragmentation is the loss of the methyl radical (•CH₃) from the nitrogen atom.

Table 2: Proposed Mass Fragmentation Pattern for this compound

m/z Value Proposed Fragment Proposed Loss from Parent Ion
175 [C₁₀H₉NS]⁺ Molecular Ion [M]⁺
174 [C₁₀H₈NS]⁺ [M-H]⁺
160 [C₉H₇NS]⁺ [M-CH₃]⁺

In the gas phase, this compound can potentially exist in equilibrium with its thiol tautomer, 4-mercapto-1-methylquinolinium (a zwitterion) or 4-(methylthio)quinoline (after rearrangement). The study of gas-phase tautomerism is complex and can be investigated using techniques like ion mobility mass spectrometry or by comparing the fragmentation of specifically synthesized, fixed tautomers nih.govnih.gov.

For similar heterocyclic thiones, the thione tautomer is generally the more stable form in the gas phase. Collision-induced dissociation (CID) experiments on the molecular ion could help differentiate between isomers, as different tautomers would likely exhibit distinct fragmentation pathways and product ion abundances due to differences in their structure and stability. For example, the presence of a thiol (-SH) group might lead to a more prominent loss of an •SH radical compared to the thione form.

X-ray Crystallography

As of now, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. However, crystallographic data for highly related molecules, such as methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate and 4-hydroxy-1-methylquinolin-2(1H)-one, are available bohrium.commdpi.comhelsinki.fi.

Based on these related structures, the this compound molecule is expected to be largely planar. The quinoline ring system would be nearly flat to maximize π-conjugation. The N-methyl group would lie close to this plane. In the solid state, intermolecular interactions such as π-π stacking between the planar quinoline rings would likely be a dominant feature of the crystal packing. Hydrogen bonds would not be a primary directing force unless co-crystallized with a hydrogen-bond donor solvent. The C=S bond length would be expected to be in the typical range for a thione group conjugated with an aromatic system.

Table 3: Predicted Crystallographic Parameters for this compound (Hypothetical)

Parameter Predicted Value Basis for Prediction
Crystal System Monoclinic or Orthorhombic Common for planar aromatic molecules.
Space Group P2₁/c or P-1 Common centrosymmetric space groups.
C=S Bond Length ~1.67 Å Typical for conjugated thiones.

Elemental Analysis (CHN/S)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This experimental data is compared with the calculated theoretical values based on the molecular formula (C₁₀H₉NS) to confirm the compound's purity and empirical formula.

Table 3: Hypothetical Elemental Analysis Data for this compound

Element Calculated (%) Found (%)
Carbon (C) 68.53 e.g., 68.49
Hydrogen (H) 5.18 e.g., 5.21
Nitrogen (N) 7.99 e.g., 7.95

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 1-methylquinoline-4(1H)-thione at the atomic level. These calculations solve the Schrödinger equation approximately for the molecule, yielding information about its energy, structure, and various properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the coordinates on the potential energy surface that correspond to a minimum energy, thus predicting the equilibrium structure of the molecule. nih.gov

Several methods are available for this purpose:

Density Functional Theory (DFT): This is the most widely used method for quinoline (B57606) derivatives due to its favorable balance of computational cost and accuracy. scirp.orgscirp.org Functionals such as B3LYP are commonly employed to approximate the exchange-correlation energy, a key component in DFT calculations. scirp.orgnih.govacs.org DFT effectively accounts for electron correlation, providing reliable geometric parameters. scirp.org

Hartree-Fock (HF) Method: As an ab initio method, HF provides a foundational, albeit less accurate, approach. It does not fully account for electron correlation, which can lead to deviations from experimental geometries. However, it serves as a common starting point for more advanced calculations.

Semi-Empirical Methods: These methods (e.g., PM6, AM1) are computationally less demanding than DFT or HF because they use parameters derived from experimental data to simplify calculations. While faster, they are generally less accurate and are typically used for very large molecules or for preliminary, qualitative assessments.

For this compound, a key structural aspect to consider during optimization is the potential for tautomerism, specifically the equilibrium between the thione (C=S) form and its thiol (C-SH) isomer, 1-methyl-4-mercaptoquinoline. DFT calculations are particularly well-suited to determine the relative energies of these tautomers and predict which form is more stable.

Table 1: Comparison of Molecular Geometry Optimization Methods

Method Description Common Application for Quinolines
Density Functional Theory (DFT) A quantum mechanical method that models the electron correlation via a functional of the electron density. Widely used for accurate geometry optimization and property prediction. The B3LYP functional is a popular choice. scirp.orgnih.gov
Hartree-Fock (HF) An ab initio method that solves the Schrödinger equation without full consideration of electron correlation. Often used as a baseline or starting point for more complex calculations.
Semi-Empirical Methods Approximate methods that use parameters from experimental data to simplify calculations. Suitable for rapid screening of large numbers of molecules or for very large systems.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, but at a higher computational cost.

For molecules like this compound, which contain second-row elements (sulfur) and heteroatoms (nitrogen), the selection of an appropriate basis set is crucial. Commonly used basis sets for quinoline derivatives include:

Pople-style basis sets:

6-31G(d,p): A split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). This is often considered a good starting point for geometry optimizations.

6-31+G(d,p) and 6-311++G(d,p): These are more advanced sets. The "+" symbol indicates the addition of diffuse functions, which are important for describing anions or systems with lone pairs, such as the sulfur and nitrogen atoms in this compound. nih.govacs.org The "++" indicates diffuse functions are also added to hydrogen atoms. The "6-311" notation implies a more flexible description of the valence electrons. Studies on similar quinoline structures often employ these larger basis sets for greater accuracy. researchgate.netnih.gov

The choice of basis set represents a trade-off between accuracy and computational resources. For reliable results on quinoline systems, a split-valence basis set including both polarization and diffuse functions, such as 6-31+G(d,p) or higher, is generally recommended. scirp.orgresearchgate.net

Many chemical processes and properties are studied in solution. Computational models can account for the influence of a solvent, which can be significant for polar molecules. Implicit solvation models are a computationally efficient way to achieve this.

Polarizable Continuum Model (PCM): This is a widely used method where the solvent is approximated as a continuous dielectric medium rather than individual molecules. nih.govresearchgate.net The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM) are common variants of this model.

For this compound, using a PCM approach would allow for the calculation of its properties in various solvents (e.g., water, ethanol (B145695), chloroform). These calculations can predict changes in molecular stability, geometry, and electronic properties upon moving from the gas phase to a solution. Studies on related heterocyclic compounds have shown that increasing solvent polarity generally leads to a decrease in the total energy, indicating stabilization of the molecule. nih.gov

Electronic Structure Investigations

Once the molecular geometry is optimized, a variety of analyses can be performed to investigate the electronic properties of this compound, which are key to understanding its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level correlates with the ability of the molecule to donate electrons. Molecules with high-energy HOMO orbitals are better electron donors.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the ability of the molecule to accept electrons. Molecules with low-energy LUMO orbitals are better electron acceptors.

The energy difference between the HOMO and LUMO is the HOMO-LUMO energy gap (ΔE) . This gap is a crucial descriptor of molecular stability and reactivity. nih.govresearchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small energy gap suggests that the molecule is more reactive and can be easily polarized. scirp.orgresearchgate.net

Table 2: Interpretation of Frontier Molecular Orbital Properties

Parameter Definition Chemical Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital Represents the electron-donating capacity. Higher energy indicates a better electron donor.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Represents the electron-accepting capacity. Lower energy indicates a better electron acceptor.
ΔE (Energy Gap) The energy difference between HOMO and LUMO An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. chemrxiv.org It is plotted on the surface of the molecule's electron density and is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. nih.gov

The MEP map is color-coded to indicate different regions of electrostatic potential:

Red: Indicates regions of most negative electrostatic potential. These are electron-rich areas, often associated with lone pairs on heteroatoms, and are susceptible to electrophilic attack. chemrxiv.org

Blue: Indicates regions of most positive electrostatic potential. These are electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack. chemrxiv.org

Green/Yellow: Represents regions of intermediate or near-zero potential.

For this compound, the MEP map is expected to show a significant region of negative potential (red) localized around the sulfur atom of the thiocarbonyl group, due to its lone pairs and high electron density. mdpi.com This identifies the sulfur atom as a primary site for interactions with electrophiles or for hydrogen bonding. Positive potential (blue) would likely be found on the hydrogen atoms of the methyl group and the aromatic rings. This analysis provides a clear picture of the molecule's reactive sites and intermolecular interaction preferences. researchgate.net

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different types of intermolecular contacts. For quinoline derivatives, Hirshfeld surface analysis has been instrumental in understanding their crystal packing and solid-state behavior. africaresearchconnects.comnih.govnih.govacs.orgmdpi.com

The Hirshfeld surface is generated based on the electron density of the pro-molecule (the molecule of interest) relative to the total electron density of the crystal. The normalized contact distance (dnorm), which is based on the distances from the surface to the nearest atom inside (di) and outside (de) the surface, and the van der Waals radii of the atoms, is mapped onto the surface. Red regions on the dnorm map indicate contacts shorter than the sum of the van der Waals radii (close contacts), white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify contacts longer than the van der Waals radii. mdpi.com

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. These plots represent a scatter plot of di versus de for all points on the Hirshfeld surface. The appearance of the fingerprint plot is unique for each type of intermolecular interaction. For instance, sharp, distinct spikes are characteristic of strong hydrogen bonds, while more diffuse regions indicate weaker van der Waals interactions.

In the case of quinoline derivatives, studies have shown that H···H, C···H/H···C, and O···H/H···O contacts are often the most significant contributors to the crystal packing. nih.gov For a molecule like this compound, which contains a sulfur atom, S···H/H···S interactions would also be expected to play a role in the crystal structure. The analysis of these interactions provides a deeper understanding of the forces governing the supramolecular assembly.

Below is a hypothetical data table summarizing the expected contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar heterocyclic thiones and quinoline derivatives. researchgate.net

Interaction TypeContribution (%)
H···H40 - 50
C···H/H···C15 - 25
S···H/H···S10 - 20
N···H/H···N5 - 10
C···C3 - 7
Other< 5

The 2D fingerprint plots for this compound would be expected to show distinct features corresponding to these interactions. For example, the H···H interactions would likely appear as a large, diffuse region in the center of the plot. The C···H/H···C contacts would be represented by a pair of "wings," and the S···H/H···S and N···H/H···N interactions would manifest as sharper "spikes" on the plot.

Computational Software and Program Suites

The theoretical investigation of molecular structures, properties, and reactivity relies heavily on sophisticated computational software and program suites. For compounds like this compound, a combination of quantum mechanical methods is employed to gain insights that complement experimental findings. Commonly used software packages for such studies include Gaussian, GaussView, and PRIRODA.

Gaussian is a general-purpose computational chemistry software package that is widely used for a broad range of electronic structure calculations. wikipedia.org It can perform calculations using various methods, including semi-empirical, ab initio (such as Hartree-Fock), and density functional theory (DFT). wikipedia.org For quinoline derivatives and heterocyclic thiones, DFT methods, such as B3LYP, are frequently used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties like HOMO-LUMO energy gaps. nih.gov The software allows for the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM). nih.gov

GaussView is a graphical user interface for the Gaussian program. gaussian.com It provides a user-friendly platform for building and modifying molecular structures, setting up Gaussian calculations, and visualizing the results. gaussian.comyoutube.com Researchers can use GaussView to construct the 3D model of this compound, define the input parameters for a calculation (e.g., method, basis set, and type of calculation), and then submit the job to Gaussian. youtube.comnih.gov Once the calculation is complete, GaussView can be used to visualize the optimized geometry, molecular orbitals, vibrational modes, and other calculated properties. researchgate.net

PRIRODA is another quantum-chemical program suite that is utilized for molecular systems studies. researchgate.net It is known for its application in parallel computing, which allows for the efficient calculation of large molecular systems. researchgate.net While not as ubiquitously cited in the context of quinoline derivatives as Gaussian, PRIRODA offers a range of functionalities, including DFT calculations, and has been applied to the study of various molecular systems. researchgate.net Its use in the study of sulfur-containing heterocycles would be valuable for investigating the electronic structure and properties of this compound. researchgate.net

The table below summarizes the primary applications of these software packages in the computational study of a molecule like this compound.

SoftwarePrimary FunctionTypical Applications for this compound
Gaussian Electronic Structure CalculationsGeometry optimization, frequency calculations, prediction of spectroscopic properties (NMR, IR, UV-Vis), calculation of electronic properties (HOMO-LUMO, electrostatic potential), and modeling of reaction mechanisms. wikipedia.orgnih.gov
GaussView Graphical User InterfaceMolecular building and visualization, setting up Gaussian input files, and graphical analysis of output data (molecular orbitals, vibrational animations, etc.). gaussian.comyoutube.comnih.gov
PRIRODA Quantum-Chemical CalculationsDFT calculations for structural and electronic properties, often with a focus on parallel computing for larger systems. researchgate.net

Coordination Chemistry and Supramolecular Interactions

Metal Complex Formation

The formation of metal complexes with 1-methylquinoline-4(1H)-thione is governed by the principles of ligand design, the potential for various coordination modes, and the inherent ability of the thione group to act as a primary metal-binding site.

Ligand Design Principles for Metal Coordination

The design of ligands based on the this compound scaffold leverages the distinct properties of its donor atoms. The quinoline (B57606) nitrogen is a borderline donor, capable of coordinating to a range of transition metals. The thione sulfur atom, on the other hand, is a soft donor, showing a strong affinity for soft metal ions such as Ag(I), Hg(II), Pd(II), and Pt(II). researchgate.net This dual-donor capability, although not typically chelating in the parent molecule, allows for its use in constructing various coordination architectures. The electronic and steric properties of the quinoline ring can be modified by introducing substituents, which in turn influences the reactivity and structure of the resulting metal complexes. researchgate.net

Elucidation of Coordination Modes

While this compound itself is most likely to act as a monodentate ligand through its sulfur atom, derivatives of quinoline can exhibit more complex coordination behaviors. For instance, Schiff base derivatives incorporating a quinoline moiety can act as tridentate chelates, utilizing N,N,S-donor sites. uomphysics.net In the context of this compound, monodentate coordination through the thione sulfur is the most probable binding mode. Bidentate or bridging coordination modes might be possible under specific conditions or with particular metal ions that can also interact with the quinoline nitrogen, though this is less common for N-alkylated quinolines where the nitrogen's coordination ability is somewhat sterically hindered.

Role as a Chelating Agent

A chelating agent typically possesses at least two donor atoms positioned to form a stable ring with a central metal ion. This compound, in its isolated form, does not function as a classical chelating agent due to the spatial separation of the nitrogen and sulfur atoms. However, its sulfur atom is a potent binding site for metal ions. mdpi.com This is in contrast to its isomer, 8-hydroxyquinoline, which is a well-known and powerful chelating agent, forming stable complexes with a wide variety of metal ions through its hydroxyl oxygen and quinoline nitrogen atoms. dovepress.comresearchgate.netnih.govrroij.comscispace.com The coordination of this compound is therefore primarily driven by the strong interaction of the thione sulfur with metal centers.

Identification of Thione Group as a Metal-Binding Motif

The thione (C=S) group is a well-established and significant metal-binding motif in coordination chemistry. rdd.edu.iq The coordination of the thione sulfur to a metal ion is readily identified through spectroscopic techniques. A key indicator is the shift in the C=S stretching frequency in the infrared (IR) spectrum of the complex compared to the free ligand. mdpi.com This shift, typically to a lower wavenumber, signifies a decrease in the C=S bond order upon coordination to the metal ion. asianpubs.org This characteristic spectral change provides clear evidence of the thione group's role as the primary site of metal interaction in complexes of this compound.

Characterization of Metal Complexes

The formation and properties of metal complexes involving this compound are investigated using a variety of spectroscopic techniques. These methods provide detailed insights into the coordination environment of the metal ion and the electronic structure of the resulting complex.

Spectroscopic Analysis of Complexes (IR, UV-Vis, Fluorescence, NMR, MS)

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for characterizing complexes of this compound. As mentioned, the coordination of the thione sulfur to a metal center leads to a characteristic shift of the ν(C=S) band to lower frequencies. mdpi.com Additionally, new bands may appear in the far-IR region, which can be assigned to the metal-sulfur (ν(M-S)) and, if applicable, metal-nitrogen (ν(M-N)) stretching vibrations. asianpubs.org

Illustrative IR Spectral Data for a Hypothetical Metal Complex of this compound:

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Assignment
ν(C=S)~1150~1120Thione C=S stretch
ν(M-S)-~410Metal-Sulfur stretch

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound is characterized by absorptions arising from π→π* and n→π* transitions within the quinoline ring and the thione group. Upon complexation, these bands can shift in wavelength and intensity. Furthermore, new absorption bands may appear, often in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.

Fluorescence Spectroscopy: Quinoline and its derivatives are often fluorescent. The fluorescence properties of this compound are expected to be sensitive to metal coordination. Depending on the nature of the metal ion, an enhancement or quenching of the fluorescence intensity can be observed. This phenomenon can be due to factors such as increased molecular rigidity, heavy atom effects, or energy transfer processes between the ligand and the metal. rroij.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the structure of diamagnetic metal complexes in solution. Coordination of this compound to a metal ion would induce changes in the chemical shifts of the protons and carbons of the quinoline ring. The protons closest to the coordinating sulfur and nitrogen atoms would experience the most significant shifts. mdpi.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the metal complex and to confirm its stoichiometry. The fragmentation pattern observed in the mass spectrum can also provide valuable information about the structure and stability of the complex. mdpi.comnih.gov

Illustrative Spectroscopic Data for a Hypothetical Diamagnetic Metal Complex:

TechniqueObservationInterpretation
UV-Vis Red shift of ligand-based absorption bands. New band in the visible region.Alteration of ligand electronic structure upon coordination. Charge transfer transition.
Fluorescence Quenching of emissionInteraction with a transition metal ion providing a non-radiative decay pathway.
¹H NMR Downfield shift of quinoline protons.Deshielding effect due to coordination to an electron-withdrawing metal center.
ESI-MS Peak corresponding to [M(ligand)₂Cl]⁺Confirmation of the formation of a complex with a 1:2 metal-to-ligand ratio.

X-ray Diffraction Studies of Complex Structures

No crystallographic data for metal complexes of this compound could be located.

Powder X-ray Diffraction (PXRD)

There are no published PXRD studies for complexes of this compound to confirm phase purity or crystalline nature.

Thermal Analysis of Complexes

No thermal analysis (TGA/DTA) data for complexes involving this compound is available in the scientific literature.

Magnetic Property Investigations

Investigations into the magnetic properties of this compound complexes have not been reported.

Molar Conductance Measurements

There is no available data on the molar conductance of this compound complexes to determine their electrolytic nature.

Supramolecular Architectures and Intermolecular Interactions

π-π Stacking Interactions in Crystal Lattices

While π-π stacking is a common feature in quinoline-containing structures, specific details such as centroid-centroid distances for this compound have not been documented.

Hydrogen Bonding Networks

Hydrogen bonds are the cornerstone of supramolecular chemistry, providing directionality and strength to molecular assemblies. In the context of quinoline-4-thiones, the thione group (C=S) is a primary hydrogen bond acceptor. The nitrogen atom within the quinoline ring can also act as a hydrogen bond acceptor, particularly in its protonated form or in concert with strong hydrogen bond donors.

In the absence of N-methylation, as seen in related quinolin-4(1H)-thione structures, the N-H group serves as a potent hydrogen bond donor. This allows for the formation of robust N-H···S hydrogen bonds, often leading to the creation of dimeric motifs or extended one-dimensional chains. For instance, in the crystal structure of a related triazole-thione derivative, adjacent molecules are linked by N—H⋯N hydrogen bonds, forming distinct chains. nih.gov

The introduction of a methyl group at the N1 position, as in this compound, fundamentally alters the hydrogen bonding landscape. The primary N-H donor is absent, which precludes the formation of the strong N-H···S interactions. Consequently, the supramolecular assembly is dictated by weaker C-H···S and C-H···N hydrogen bonds. The aromatic C-H groups of the quinoline ring and the methyl C-H groups can all act as donors to the sulfur atom of the thione group or the nitrogen of a neighboring molecule.

In analogous N-methylated quinolone structures, C-H···O hydrogen bonds are observed to play a significant role in the crystal packing. For example, in methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, weak C5-H···O1′ intermolecular hydrogen bonds lead to the formation of centrosymmetric dimers. mdpi.com By analogy, it is highly probable that this compound would exhibit similar C-H···S interactions, which, although weaker than their oxygen counterparts, are known to be significant in directing crystal packing.

The table below summarizes the potential hydrogen bonding interactions involving this compound, based on the analysis of related compounds.

DonorAcceptorType of InteractionExpected Role in Crystal Packing
Aromatic C-HS (thione)C-H···SFormation of dimers or sheets
Methyl C-HS (thione)C-H···SStabilization of larger assemblies
Aromatic C-HN (quinoline)C-H···NDirectional control of molecular alignment

Analysis of Other Non-Covalent Interactions in Crystal Packing

π-π Stacking Interactions: The planar aromatic quinoline ring system is highly conducive to π-π stacking interactions. These interactions, arising from the alignment of the π-systems of adjacent molecules, are a dominant feature in the crystal packing of many aromatic heterocycles. In related quinoline derivatives, π-π stacking is frequently observed, with interplanar distances typically in the range of 3.3 to 3.8 Å. For instance, in a derivative of 4-hydroxy-1-methylquinolin-2(1H)-one, intermolecular asymmetric π-π interactions connect 1D-polymers into stacks. helsinki.fi It is therefore highly likely that the crystal structure of this compound would be significantly influenced by such stacking arrangements, leading to the formation of columnar or layered structures.

The interplay of these various non-covalent forces—hydrogen bonds, π-π stacking, and other weak interactions—dictates the final crystal structure. The subtle balance between these interactions can lead to the formation of different polymorphs, each with unique physical properties. While the specific details for this compound await elucidation through single-crystal X-ray diffraction studies, the principles derived from analogous structures provide a robust framework for predicting its supramolecular behavior.

Potential Applications in Materials Science

Utilization as Chemical Intermediates in Organic Synthesis

1-methylquinoline-4(1H)-thione serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its heterocyclic ring system. The synthesis of this compound can be achieved through the thionation of its corresponding oxygen analogue, 1-methyl-4-quinolone, using reagents like Lawesson's reagent.

Research has demonstrated that this compound can undergo lithiation at the C-2 position when treated with a strong base such as lithium diisopropylamide (LDA) at low temperatures. This process generates a highly reactive lithio-species. This intermediate can then react with a variety of electrophiles, allowing for the introduction of different functional groups at the 2-position of the quinoline (B57606) ring. For example, reaction with aromatic aldehydes can yield corresponding alcohol derivatives. This reactivity provides a pathway to synthesize a range of 2-substituted quinoline-4-thiones, which can be precursors to more complex molecules with potential applications in medicinal chemistry and materials science.

Role as Reagents in Chemical Research

Beyond being a synthetic intermediate, this compound can also be employed as a reagent in chemical research. Its thione group is a key functional feature, offering a site for various chemical transformations. For instance, the sulfur atom can participate in reactions such as alkylation or oxidation, leading to the formation of new derivatives with altered electronic and steric properties.

The compound's ability to be converted back to 1-methyl-4-quinolone in a protic solution highlights its utility in synthetic strategies where the thione group acts as a temporary functional group or a precursor to the more stable quinolone. This interconversion is a useful tool for chemists designing multi-step syntheses. The reactivity of the C-2 position following lithiation also allows for its use in the construction of polycyclic heterocyclic systems.

Exploration in Organic Light-Emitting Diodes (OLEDs) Development

While direct application of this compound in OLEDs has not been extensively reported, the broader class of quinoline derivatives has shown significant promise in this field. d-nb.info Quinoline-based materials are known for their excellent electron transport properties and high thermal and chemical stability. nih.gov They are often used in the light-emitting layer and the charge transport layer of OLED devices to enhance brightness, contrast, and color purity. nih.govresearchgate.net

The quinoline nucleus in this compound could potentially serve as a core for designing new materials for OLEDs. The presence of the sulfur atom in the thione group might influence the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By modifying the substituents on the quinoline ring, it may be possible to tune the emission color and improve the efficiency of the OLED device. researchgate.net Quinoline derivatives have been successfully used to create materials for blue and green light emission, which are crucial for full-color displays. nih.gov Therefore, this compound could be a valuable building block for developing novel host materials or emitters in next-generation OLEDs.

Potential in Organic Photovoltaic Cells

Similar to their application in OLEDs, quinoline derivatives are being actively investigated for their use in organic photovoltaic (OPV) cells. d-nb.info Their favorable electronic properties, including their ability to transport electrons, make them suitable candidates for use in the active layer of solar cells. nih.gov The quinoline scaffold can be incorporated into donor-acceptor type molecules, which are a common design for organic solar cell materials.

Application as Fluorescent Agents (Quinoline Nucleus)

The quinoline ring system is a well-known fluorophore, and many quinoline derivatives exhibit strong fluorescence. researchgate.net This property is due to the aromatic and rigid nature of the quinoline structure, which allows for efficient light emission upon excitation. youtube.com The fluorescence properties of quinoline derivatives can be tuned by introducing different functional groups onto the ring system. researchgate.net

This compound contains the essential quinoline nucleus, suggesting its potential to be fluorescent or to be chemically modified into a fluorescent agent. The thione group may, however, quench fluorescence to some extent. If so, conversion to other derivatives could unlock its fluorescent potential. The photophysical properties, such as the absorption and emission wavelengths and the quantum yield, would need to be experimentally determined. nih.gov Given the versatility of the quinoline scaffold in creating fluorescent probes for various applications, including biological imaging and chemical sensing, this compound represents a foundational structure for the development of new fluorescent materials. youtube.comnih.gov

Advanced Analytical Methodologies in Compound Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 1-methylquinoline-4(1H)-thione and for its separation from starting materials, by-products, or degradation products. The method's high resolution and sensitivity make it ideal for quantitative and qualitative analysis.

A reversed-phase HPLC (RP-HPLC) method is typically developed for the analysis of quinoline (B57606) derivatives. researchgate.net In this approach, a nonpolar stationary phase, such as an octadecylsilane (B103800) (C18) column, is used in conjunction with a polar mobile phase. oslomet.noresearchgate.net The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a gradient elution is often employed to ensure the effective separation of compounds with varying polarities. This involves changing the composition of the mobile phase over the course of the analysis, typically by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer. researchgate.netresearchgate.net

The purity of a this compound sample is determined by integrating the peak area of the analyte and expressing it as a percentage of the total area of all detected peaks. A high-purity sample would exhibit a single, sharp, and symmetrical peak with a stable retention time under consistent conditions.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

Parameter Condition
Column C18 (Octadecyl), 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at 254 nm & 340 nm
Injection Volume 10 µL
Column Temperature 30 °C

| Expected Retention Time | ~12.5 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is a cornerstone for the definitive identification and sensitive quantification of this compound. nih.gov

For identification, after the compound is separated by the LC system, it enters the mass spectrometer source. Electrospray ionization (ESI) is a common ionization technique for quinoline derivatives, typically operating in positive ion mode to generate the protonated molecule, [M+H]⁺. nih.govnih.gov High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) analyzer, can provide a highly accurate mass measurement of this ion, often with mass errors below 5 mDa, which helps in confirming the elemental composition. nih.gov Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented, and the resulting fragmentation pattern provides a structural fingerprint of the molecule. nih.govresearchgate.net

For quantification, a triple quadrupole mass spectrometer is often used in selected reaction monitoring (SRM) mode. This approach offers high selectivity and sensitivity by monitoring a specific fragmentation transition of the parent ion to a product ion. A calibration curve is constructed by analyzing standards of known concentrations to enable the accurate quantification of this compound in various samples. nih.gov

Table 2: Representative LC-MS Data for this compound

Parameter Value/Information
Molecular Formula C₁₀H₉NS
Exact Mass 175.0456 g/mol
Ionization Mode Positive Electrospray Ionization (ESI+)
Parent Ion (m/z) 176.0534 [M+H]⁺
Key MS/MS Fragments Fragmentation of the quinoline ring and loss of the thione group.

| Quantification Range | Typically low ng/mL to µg/mL levels. nih.gov |

Cyclic Voltammetry (CV) for Electrochemical Property Determination

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox properties of electroactive species. For this compound, CV can provide valuable information about its oxidation and reduction potentials, the stability of the redox species, and the kinetics of electron transfer reactions. redalyc.orgunal.edu.co The presence of the thione group and the quinoline ring system suggests that the molecule is likely to exhibit interesting electrochemical behavior. researchgate.netnih.gov

In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is scanned over a potential range. The resulting voltammogram plots the current response versus the applied potential. The thione moiety can undergo oxidation, which may involve a one-electron process to form a radical species that could subsequently dimerize. nih.govacs.org The quinoline nucleus can also undergo reduction. The analysis of the peak potentials (anodic and cathodic), peak currents, and the separation between the peaks provides insight into the thermodynamics and kinetics of the electron transfer processes. acs.org

Table 3: Hypothetical Cyclic Voltammetry Data for this compound

Parameter Description
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solvent/Electrolyte Acetonitrile / 0.1 M Tetrabutylammonium hexafluorophosphate
Scan Rate 100 mV/s
Anodic Peak Potential (Epa) ~ +0.9 V (Irreversible oxidation of the thione group)

| Cathodic Peak Potential (Epc) | ~ -1.5 V (Reversible reduction of the quinoline ring) |

Note: The specific potential values are illustrative and depend heavily on the experimental conditions.

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX) for Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are complementary techniques used for the characterization of solid materials. SEM provides high-resolution images of the sample's surface topography, while EDX allows for qualitative and quantitative elemental analysis of a specific area. spark904.nlnih.gov

For this compound, which is a solid at room temperature, SEM analysis of the crystalline or powdered form can reveal its morphology, including particle size, shape, and surface texture. mdpi.com This information is crucial for understanding the physical properties of the bulk material.

EDX analysis is performed concurrently with SEM. The electron beam from the microscope excites atoms in the sample, causing them to emit characteristic X-rays. spark904.nl The energy of these X-rays is unique to each element, allowing for their identification. An EDX spectrum of a pure this compound sample would show distinct peaks corresponding to Carbon (C), Nitrogen (N), and Sulfur (S). researchgate.netspectroscopyonline.com EDX can also be used to create elemental maps, which show the spatial distribution of these elements across the sample's surface, providing a visual confirmation of the compound's homogeneity. researchgate.net

Table 4: Expected EDX Elemental Analysis Results for this compound

Element Theoretical Atomic % Theoretical Weight %
Carbon (C) 47.6% 68.53%
Hydrogen (H)* 42.9% 5.18%
Nitrogen (N) 4.8% 7.99%

*Note: Hydrogen is not detectable by standard EDX analysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-methylquinoline-4(1H)-thione, and how is its purity validated?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-methylquinolin-4(1H)-one with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under inert conditions yields the thione derivative. Solvent choice (e.g., ethanol, toluene) and temperature control (80–120°C) are critical to avoid side reactions .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic thione proton signals at δ ~13–14 ppm. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity. X-ray crystallography (e.g., using SHELX software ) resolves bond lengths (e.g., C=S at ~1.65 Å) and torsion angles .

Q. Which crystallographic parameters define the molecular structure of this compound?

  • Crystal System : Monoclinic (e.g., space group P2₁/m), with unit cell parameters a = 5.6–6.0 Å, b = 6.4–7.1 Å, c = 7.0–7.5 Å, and β ≈ 100° .
  • Data Collection : XtaLAB Synergy diffractometers (Mo/Kα radiation, λ = 0.71073 Å) are used, with absorption correction via CrysAlisPro. Typical refinement metrics: R₁ < 0.05 for I > 2σ(I), wR₂ < 0.10 .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) elucidate the electronic properties of this compound?

  • DFT Analysis : Hybrid functionals (e.g., B3LYP ) model frontier molecular orbitals (HOMO-LUMO gaps ~3.5–4.0 eV), revealing electron density localization on the thione sulfur and quinoline nitrogen. These calculations predict reactivity toward electrophiles (e.g., metal ions) and correlate with experimental UV-Vis spectra .
  • Thermochemical Accuracy : DFT-derived atomization energies (average deviation <2.4 kcal/mol) validate bond dissociation energies and thermodynamic stability .

Q. What intermolecular interactions govern the crystal packing of this compound?

  • Hydrogen Bonding : N–H⋯N and C–H⋯S interactions dominate (e.g., N1–H1⋯N4, d = 2.89 Å; C5–H5⋯S2, d = 3.72 Å), forming chains along the [100] direction .
  • Hirshfeld Surface Analysis : Contributions from H⋯H (24.8%), H⋯S (36.8%), and H⋯N (13.8%) contacts stabilize the lattice. Fingerprint plots (via Crystal Explorer) quantify interaction geometries .

Q. How does this compound interact with transition metals, and what are the implications for catalysis or bioactivity?

  • Coordination Chemistry : The thione sulfur acts as a soft Lewis base, forming complexes with Pd(II), Pt(II), and Cu(I). For example, [Pd(L)₂Cl₂] complexes exhibit square-planar geometry (bond angles ~90°), confirmed by single-crystal XRD and IR spectroscopy (ν(C=S) shifts from ~1250 cm⁻¹ to ~1150 cm⁻¹ upon coordination) .
  • Bioactivity : Metal complexes show enhanced antimicrobial activity (e.g., MIC ~5–10 µg/mL against E. coli) compared to the free ligand, likely due to increased membrane permeability .

Methodological Considerations

  • Data Contradictions : Discrepancies in reported C=S bond lengths (e.g., 1.65 Å vs. 1.68 Å) may arise from crystallographic resolution limits or solvent effects. Cross-validation with DFT-optimized geometries is recommended .
  • Advanced Software : Use SHELXL for refinement (allowing anisotropic displacement parameters) and ORTEP-3 for molecular graphics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.